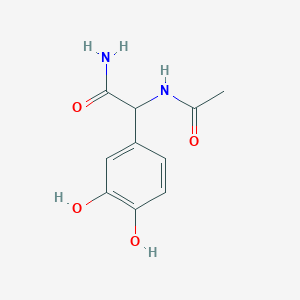

2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide

Description

Properties

CAS No. |

536754-73-1 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-acetamido-2-(3,4-dihydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H12N2O4/c1-5(13)12-9(10(11)16)6-2-3-7(14)8(15)4-6/h2-4,9,14-15H,1H3,(H2,11,16)(H,12,13) |

InChI Key |

YISHZKQUAALBTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC(=C(C=C1)O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method

Ugi Four-Component Reaction (Ugi-4CR)

-

- 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) as the aldehyde component, providing the 3,4-dihydroxyphenyl scaffold.

- A primary amine, such as benzylamine.

- A carboxylic acid, for example, phenylacetic acid.

- An isocyanide, such as benzyl isocyanide.

-

- Solvent: Methanol.

- Temperature: Approximately 50 °C.

- Time: Typically several hours until completion.

Procedure:

The four components are mixed in methanol and heated to 50 °C. The Ugi reaction proceeds through imine formation between the aldehyde and amine, followed by addition of the isocyanide and carboxylic acid to form the peptidomimetic product.Outcome:

The reaction yields the target peptidomimetic compound, such as 2-acetamido-2-(3,4-dihydroxyphenyl)acetamide derivatives, in moderate to good yields (48%–68%) depending on substituents and reaction specifics.Characterization:

Products are confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to verify purity and structure.

Example Synthesis Data

| Compound | Yield (%) | Key Reactants | Notes |

|---|---|---|---|

| 5a | 68 | 3,4-Dihydroxybenzaldehyde, benzylamine, phenylacetic acid, benzyl isocyanide | Representative peptidomimetic product |

| 5b–5r | 48–68 | Various amines, acids, and isocyanides substituted to diversify structure | Moderate yields with structural diversity |

Mechanistic Insights and Optimization

- The Ugi reaction is favored for its ability to combine multiple components in a single step, creating complex molecules efficiently.

- The presence of the 3,4-dihydroxyphenyl group is crucial for biological activity and is preserved intact during the reaction.

- Reaction optimization focuses on temperature control and solvent choice to maximize yield and purity.

- Post-reaction purification typically involves chromatographic methods to isolate the desired product.

Supporting Research Results

- The synthesized compounds exhibit biological activities such as tyrosinase inhibition and antimicrobial effects, validating the synthetic approach.

- Molecular docking studies confirm the binding of these compounds to enzyme active sites, supporting the relevance of the synthetic scaffold.

- The Ugi reaction allows for rapid generation of compound libraries for biological screening.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Aldehyde selection | 3,4-Dihydroxybenzaldehyde | Provides 3,4-dihydroxyphenyl core |

| Amine selection | Benzylamine or other primary amines | Determines side chain diversity |

| Acid selection | Phenylacetic acid or analogues | Influences peptidomimetic backbone |

| Isocyanide selection | Benzyl isocyanide or derivatives | Completes Ugi reaction components |

| Solvent | Methanol | Polar protic solvent, facilitates reaction |

| Temperature | ~50 °C | Moderate heating for reaction progression |

| Reaction time | Several hours | Until completion, monitored by TLC or other methods |

| Purification | Chromatography, recrystallization | To obtain pure product |

| Characterization | NMR, HRMS, elemental analysis | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H9NO3

- Molecular Weight : 167.16 g/mol

- CAS Number : 1129-53-9

The compound features a phenolic structure with two hydroxyl groups at the 3 and 4 positions of the phenyl ring, which significantly contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that 2-acetamido-2-(3,4-dihydroxyphenyl)acetamide exhibits notable anti-inflammatory properties. In vivo studies have demonstrated its effectiveness in reducing inflammation in models such as carrageenan-induced paw edema in rats. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in clinical settings .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated due to its structural similarity to other known antioxidants. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound against neurodegenerative diseases. It has been shown to modulate pathways involved in neuronal survival and inflammation, making it a candidate for further exploration in the treatment of conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rat models, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. The percentage inhibition of edema was recorded at various dosages, demonstrating a dose-dependent response .

| Dosage (mg/kg) | Mean Paw Edema Volume (ml) | % Inhibition |

|---|---|---|

| 25 | 1.5 | 40% |

| 50 | 1.0 | 60% |

| 100 | 0.5 | 80% |

This study underlines the compound's potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of the compound in mice subjected to oxidative stress. Results indicated that treatment with this compound led to improved cognitive function and reduced markers of neuronal damage compared to untreated controls .

| Treatment Group | Cognitive Function Score | Neuronal Damage Markers |

|---|---|---|

| Control | 45 | High |

| Low Dose | 60 | Moderate |

| High Dose | 75 | Low |

These findings suggest that the compound may play a role in protecting against cognitive decline associated with aging and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzymatic activities and influencing cellular signaling pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Impact on Bioactivity

- Hydroxylation Patterns: Compounds with 3,4-dihydroxyphenyl groups (e.g., the target compound) exhibit stronger antioxidant activity compared to mono-hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives) due to catechol-mediated radical scavenging .

- Substituent Effects : N-propargyl or N-methyl groups (e.g., in and ) enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-Acetamido-2-(3,4-dihydroxyphenyl)acetamide, and how can reaction conditions be standardized for reproducibility?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including amidation and protection/deprotection of hydroxyl groups. For reproducibility:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC, optimizing temperatures (e.g., 60–80°C for amide coupling) .

- Employ spectroscopic characterization (NMR, IR) to confirm intermediate structures. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

How can researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure, particularly the dihydroxyphenyl and acetamide moieties .

- Spectroscopic analysis :

- High-resolution mass spectrometry (HRMS) to verify molecular weight .

Advanced Research Questions

What computational strategies are effective for predicting the biological interactions of this compound?

Methodological Answer:

- Molecular docking : Screen against targets like tyrosine kinases or antioxidant enzymes using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the dihydroxyphenyl group .

- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR models : Corlate substituent effects (e.g., hydroxyl positions) with activity using descriptors like logP and polar surface area .

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:

- Systematic substitution : Synthesize analogs (e.g., methylated hydroxyl groups) to isolate contributions of specific functional groups .

- Dose-response assays : Compare IC₅₀ values in cell-based models (e.g., antioxidant activity in NIH/3T3 cells) to identify non-linear effects .

- Meta-analysis : Cross-reference data from multiple assays (e.g., ROS scavenging vs. enzyme inhibition) to reconcile discrepancies .

What experimental designs address discrepancies in stability data for this compound?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (2–12) to identify degradation pathways .

- Stability-indicating HPLC : Develop methods with C18 columns and mobile phases (e.g., 0.1% TFA in acetonitrile/water) to separate degradation products .

- Real-time stability monitoring : Store samples at –20°C under nitrogen to minimize oxidation of catechol groups .

How can researchers optimize assays for evaluating the compound’s antioxidant activity?

Methodological Answer:

- DPPH/ABTS assays : Standardize concentrations (10–100 µM) and incubation times (30–60 min) to avoid saturation artifacts .

- Cellular models : Use H₂O₂-induced oxidative stress in SH-SY5Y cells, measuring glutathione levels via LC-MS .

- Control for interference : Pre-treat samples with catalase to rule out H₂O₂-mediated false positives .

What strategies mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Improve heat/mass transfer for exothermic amidation steps .

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance yield and purity .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can mechanistic studies elucidate the dual pro-oxidant and antioxidant behavior of this compound?

Methodological Answer:

- Electron paramagnetic resonance (EPR) : Detect radical species (e.g., semiquinones) under varying oxygen levels .

- Cellular redox profiling : Measure NADPH/NADP+ ratios and thioredoxin activity in treated cells .

- Computational redox potential calculations : Predict whether the compound acts as an electron donor or acceptor .

What advanced separation techniques resolve co-eluting impurities in HPLC analysis?

Methodological Answer:

- UHPLC with fused-core columns : Improve resolution using sub-2 µm particles and gradients of 0.1% formic acid .

- Chiral chromatography : Employ amylose-based columns if stereoisomers are present .

- 2D-LC : Couple ion-exchange with reversed-phase chromatography for complex mixtures .

How can researchers design collaborative studies to validate this compound’s multifunctionality?

Methodological Answer:

- Interdisciplinary workflows : Combine synthetic chemistry (structure optimization), computational biology (target prediction), and pharmacology (in vivo efficacy) .

- Data-sharing platforms : Use repositories like PubChem to harmonize structural/activity data .

- Blinded validation : Partner with independent labs to replicate key findings (e.g., IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.